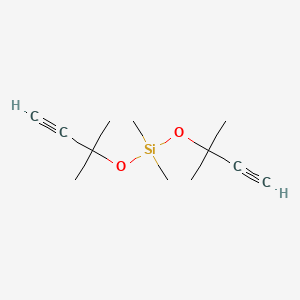

Bis(1,1-dimethyl-2-propynyloxy)dimethylsilane

Description

Bis(1,1-dimethyl-2-propynyloxy)dimethylsilane (CAS 414-960-7) is an organosilicon compound characterized by a central dimethylsilane core substituted with two 1,1-dimethyl-2-propynyloxy groups. This structure confers unique reactivity due to the presence of both silicon and acetylenic moieties. The compound is primarily utilized in polymer chemistry, particularly in formulations requiring enhanced thermal conductivity and durability. For example, it serves as a crosslinking agent in silicone-based gels for power converters, where its acetylene-derived groups enable efficient curing under controlled conditions . Its synthesis typically involves nucleophilic substitution reactions between chlorodimethylsilane and 1,1-dimethyl-2-propynol derivatives, though specific protocols are proprietary .

Properties

CAS No. |

53863-99-3 |

|---|---|

Molecular Formula |

C24H40O4Si2 |

Molecular Weight |

448.7 g/mol |

IUPAC Name |

dimethyl-bis(2-methylbut-3-yn-2-yloxy)silane |

InChI |

InChI=1S/2C12H20O2Si/c2*1-9-11(3,4)13-15(7,8)14-12(5,6)10-2/h2*1-2H,3-8H3 |

InChI Key |

QLDMNVIGUSHKDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#C)O[Si](C)(C)OC(C)(C)C#C |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of Bis(1,1-dimethyl-2-propynyloxy)dimethylsilane typically involves the nucleophilic substitution reaction of a suitable silane precursor with 1,1-dimethyl-2-propyn-1-ol derivatives under controlled conditions. The key steps are:

- Starting materials : Dimethylchlorosilane or a similar reactive silane intermediate.

- Nucleophile : 1,1-dimethyl-2-propyn-1-ol, which provides the propargylic alkoxy groups.

- Catalysts and bases : Use of triethylamine as a base to neutralize HCl formed during the reaction and 4-dimethylaminopyridine (DMAP) as a catalyst to accelerate the substitution.

- Solvent : Dichloromethane (DCM) is commonly employed due to its inertness and ability to dissolve both reactants.

- Temperature : The reaction is conducted at low temperatures, typically 0 to 20 °C, to control reactivity and improve yield.

This method yields this compound with a reported yield of approximately 63% under the optimized conditions.

Detailed Reaction Conditions and Parameters

| Parameter | Details |

|---|---|

| Silane precursor | Dimethylchlorosilane or equivalent |

| Alkoxy source | 1,1-dimethyl-2-propyn-1-ol |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Base | Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 to 20 °C |

| Reaction time | Typically several hours (varies) |

| Yield | ~63% |

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the alkoxy group on the silicon center, displacing chloride ions. The presence of DMAP enhances the nucleophilicity of the alkoxy species and stabilizes transition states, while triethylamine scavenges the hydrochloric acid byproduct, preventing side reactions and catalyst deactivation.

Research Findings and Industrial Relevance

- The synthesis method using DMAP and triethylamine in dichloromethane has been validated in peer-reviewed literature (European Journal of Organic Chemistry, 2003) demonstrating reproducibility and moderate to good yield.

- The compound is commercially available from multiple suppliers, indicating established synthetic protocols suitable for scale-up.

- Its use in specialized coatings and polymer precursor compositions underlines the importance of purity and controlled synthesis conditions to ensure performance in downstream applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Base | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | Dimethylchlorosilane + 1,1-dimethyl-2-propyn-1-ol | DMAP, Triethylamine | Dichloromethane | 0-20 °C | ~63% | Most documented, reliable for lab scale |

| Hydrosilylation (related) | Hydrosilane + alkynol | Pt catalyst | Various | Mild | N/A | More common for polysiloxanes, less direct |

Chemical Reactions Analysis

Types of Reactions: Bis(1,1-dimethyl-2-propynyloxy)dimethylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler silane derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as are often used.

Substitution: Various halogenating agents and nucleophiles can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while reduction can produce simpler silanes .

Scientific Research Applications

Chemical Synthesis

BDPS is primarily utilized as a precursor in the synthesis of more complex organosilicon compounds. Its ability to undergo various chemical reactions makes it valuable for creating derivatives that are useful in different chemical contexts.

Chemical Reactions Involving BDPS

- Oxidation : BDPS can be oxidized to form siloxanes, which are important in silicone manufacturing.

- Reduction : It can be reduced to yield simpler silane derivatives.

- Substitution Reactions : BDPS can participate in substitution reactions, where its functional groups are replaced by other groups.

Industrial Applications

In industrial settings, BDPS is employed in the production of specialty chemicals and materials. Its reactivity allows for its use in manufacturing coatings, adhesives, and sealants. The compound's unique properties make it suitable for:

- Coatings : Used to enhance the durability and performance of protective coatings.

- Adhesives : Acts as a bonding agent due to its silane functionality.

- Sealants : Provides moisture resistance and adhesion properties.

Case Study 1: Drug Delivery Systems

Research has demonstrated that derivatives of BDPS can enhance the effectiveness of drug candidates by improving their pharmacokinetic profiles. A study highlighted a biaryl derivative exhibiting significantly improved efficacy against tuberculosis compared to its parent compound .

Case Study 2: Industrial Coatings

In an industrial application, BDPS was utilized as a silane coupling agent in coatings to improve adhesion properties on various substrates. The results indicated enhanced durability and water resistance compared to traditional coatings .

Mechanism of Action

The mechanism of action of Bis(1,1-dimethyl-2-propynyloxy)dimethylsilane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Reactivity and Stability

- Acetylenic vs. Propenyl Groups : The propynyloxy groups in the target compound exhibit higher reactivity in click chemistry and crosslinking compared to the propenyloxy groups in (1,1-Dimethyl-2-propenyloxy)dimethylsilane. This is attributed to the strained triple bond in propynyl derivatives, which facilitates faster curing in polymer systems .

- Benzoyloxy vs. Propynyloxy : Bis(benzoyloxy)dimethylsilane lacks acetylenic reactivity but demonstrates superior stability in catalytic environments, making it suitable for prolonged use in TiCl₄-based Ziegler-Natta catalysts .

Thermal and Physical Properties

- Density : this compound likely has a density closer to 0.85–0.90 g/cm³, intermediate between the lighter propenyl derivative (0.79 g/cm³) and the denser benzoyloxy analogue (>1.0 g/cm³) .

Biological Activity

Bis(1,1-dimethyl-2-propynyloxy)dimethylsilane is an organosilicon compound with the molecular formula . Its structure features two 1,1-dimethyl-2-propynyloxy groups linked to a dimethylsilane core. This compound is primarily recognized for its role as a precursor in synthesizing more complex organosilicon compounds and has potential applications in various scientific fields, including chemistry and materials science.

Synthesis Methods

The synthesis of this compound typically involves the reaction of dichlorodimethylsilane with 3-methylbutynol. The reaction conditions are optimized for yield and purity, often utilizing specialized equipment and catalysts to facilitate the process.

Chemical Reactions

This compound can participate in several chemical reactions:

- Oxidation : Can yield siloxanes under specific conditions.

- Reduction : Can produce simpler silane derivatives.

- Substitution : Engages in reactions where functional groups are replaced by other groups.

The choice of reagents and conditions significantly influences the products formed from these reactions.

The biological activity of this compound itself is limited; however, its derivatives are being explored for potential applications in drug delivery systems and as intermediates in synthesizing biologically active compounds. The unique structure allows it to interact with various molecular targets, leading to diverse biological effects depending on the reaction conditions .

Research Findings

Research indicates that derivatives of this compound may enhance metabolic stability and efficacy in drug formulations. For example, studies have shown that modifications to similar ether linkers can significantly improve the potency against pathogens like Mycobacterium tuberculosis, suggesting that similar strategies could be applied to derivatives of this compound .

Case Studies

- Drug Development : In one study focusing on ether linkers, compounds with extended linkers (including propynyloxy) exhibited greater potencies against replicating M. tuberculosis. This indicates a promising avenue for developing new therapeutic agents based on similar structural frameworks .

- Antimicrobial Activity : Other research highlights the potential for compounds with similar structures to exhibit antimicrobial properties, although specific studies directly involving this compound are still limited .

Comparative Analysis

To better understand the biological implications of this compound, a comparison with structurally related compounds can be insightful:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Trimethyl(2-methyl-3-butyn-2-yloxy)silane | Organosilicon | Potential drug delivery applications |

| tert-Butyldimethyl(2-propynyloxy)silane | Organosilicon | Investigated for antimicrobial effects |

| Ethynyltrimethylsilane | Organosilicon | Used in various chemical syntheses |

This table illustrates how different compounds with similar structures are being explored for their biological activities.

Q & A

Q. What are the recommended synthetic routes for Bis(1,1-dimethyl-2-propynyloxy)dimethylsilane in laboratory settings?

The compound is synthesized via silicon-mediated alkoxylation, typically involving the reaction of dimethylsilane precursors with propargyl alcohols under inert conditions. For example, analogous silanes are prepared by reacting chlorodimethylsilane derivatives with alkynol substrates in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Reaction monitoring via and NMR is critical to confirm the substitution of chloro groups with alkynyloxy moieties .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- and NMR : To identify methyl, dimethylsilane, and propynyloxy proton environments.

- FT-IR : Confirmation of Si-O-C bonds (absorption ~1000–1100 cm) and terminal alkyne C≡C stretches (~2100–2260 cm) .

- HRMS (EI) : High-resolution mass spectrometry validates molecular weight and isotopic patterns, as demonstrated for structurally related silanes (e.g., CHOBrSi with HRMS error <2 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

The compound is sensitive to moisture and oxidizers. Storage under inert gas (argon/nitrogen) at ambient temperatures in sealed containers is recommended. Avoid prolonged exposure to light, as siloxane bonds may degrade . Safety protocols for explosive derivatives (e.g., bis(fluoro-dinitroethoxy)dimethylsilane) suggest rigorous risk assessments for analogous compounds .

Advanced Research Questions

Q. What mechanistic insights exist for its role in catalytic systems, such as olefin polymerization?

this compound may act as a ligand precursor in metallocene catalysts. For example, dimethylsilyl-bridged indenyl ligands (e.g., bis(indenyl)dimethylsilane) form active zirconocene catalysts for propylene polymerization, with steric and electronic tuning via substituents . Computational studies (DFT) on related silanes highlight the influence of alkynyloxy groups on Lewis acidity and host-guest interactions with nitrogenous bases (e.g., pyridine) .

Q. How do structural modifications impact its reactivity in cross-coupling reactions?

Substituting the propynyloxy group with bulkier alkynyl chains (e.g., hexynyloxy) increases steric hindrance, reducing reaction rates in Sonogashira couplings. Conversely, electron-withdrawing groups enhance silane electrophilicity, facilitating transmetalation in Pd-catalyzed reactions . Comparative kinetic studies using Hammett parameters are advised to quantify electronic effects .

Q. What computational methods are used to predict its physicochemical properties?

- LogP and PSA : Calculated via software (e.g., ChemAxon) to predict hydrophobicity (LogP = 3.81) and polar surface area (PSA = 9.23 Å), critical for solubility and membrane permeability studies .

- DFT Calculations : Optimize geometry and frontier molecular orbitals (HOMO/LUMO) to assess redox behavior and ligand-metal charge transfer .

Contradictions and Limitations

- Safety Data : While highlights explosive risks for fluorodinitroethoxy derivatives, no direct data exists for this compound. Conservative handling is advised .

- Synthetic Yields : Silane alkoxylation reactions often suffer from side reactions (e.g., disiloxane formation), necessitating stoichiometric control and low-temperature conditions .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.